![molecular formula C12H18N2O4 B13592974 3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid is a complex organic compound with the molecular formula C12H18N2O4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and an azetidine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into various organic compounds .
化学反应分析
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group yields primary amines, while oxidation can produce carboxylic acids or other oxidized derivatives .
科学研究应用
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid involves the reactivity of its functional groups:
tert-Butoxycarbonyl Group: The Boc group acts as a protecting group for amines, facilitating selective reactions at other sites.
Cyano Group: The cyano group can participate in nucleophilic addition and substitution reactions.
Azetidine Ring: The strained azetidine ring is reactive and can undergo ring-opening reactions under specific conditions.
相似化合物的比较
Similar Compounds
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}butanoic acid: Similar structure with an additional carbon in the side chain.
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}pentanoic acid: Similar structure with two additional carbons in the side chain.
Uniqueness
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid is unique due to its specific combination of functional groups and the presence of the azetidine ring, which imparts distinct reactivity and potential for diverse applications .
属性
分子式 |
C12H18N2O4 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
3-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-7-12(6-13,8-14)5-4-9(15)16/h4-5,7-8H2,1-3H3,(H,15,16) |
InChI 键 |
GOQKSSDUKFWXQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCC(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


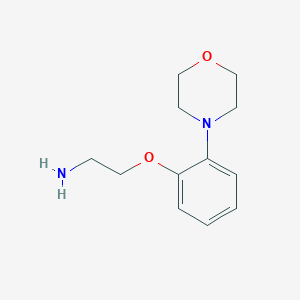
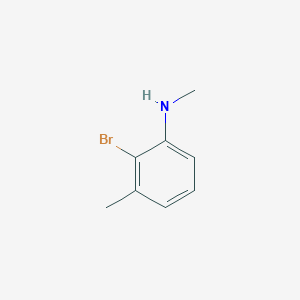
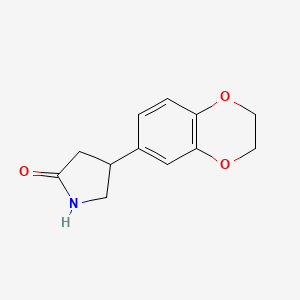
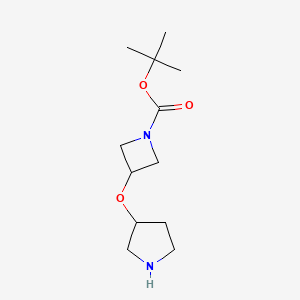
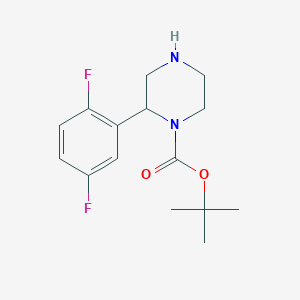


![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13592912.png)
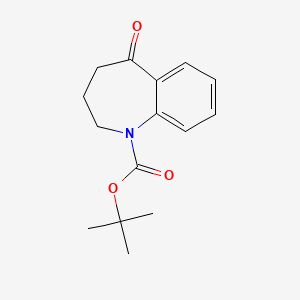
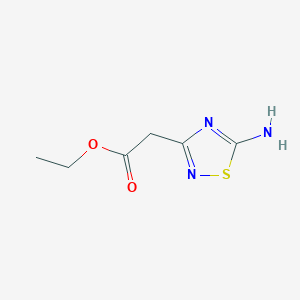
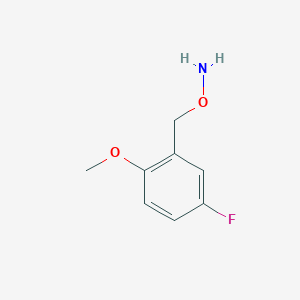
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
